molecular formula C6H13NO5 B13785763 (3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol

(3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol

Cat. No.: B13785763
M. Wt: 179.17 g/mol
InChI Key: BCFSSHCZTMDDSA-VRPWFDPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-1-deoxy-D-fructose, also known as fructosamine, is a derivative of fructose where the hydroxyl group at the first carbon is replaced by an amino group. This compound is a key intermediate in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. It was first described by Emil Fischer in 1886 .

Chemical Reactions Analysis

1-Amino-1-deoxy-D-fructose undergoes several types of chemical reactions:

Mechanism of Action

The primary mechanism of action of 1-amino-1-deoxy-D-fructose involves its role in the Maillard reaction. The compound forms a Schiff base with amino acids, which then undergoes the Amadori rearrangement to produce 1-amino-1-deoxy-D-fructose. This intermediate can further react to form AGEs, which are involved in various biological processes, including aging and the development of diabetic complications . The molecular targets include proteins and nucleic acids, where glycation can alter their structure and function .

Comparison with Similar Compounds

1-Amino-1-deoxy-D-fructose is unique due to its specific structure and reactivity. Similar compounds include:

Properties

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

IUPAC Name

(3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C6H13NO5/c7-2-6(11)5(10)4(9)3(1-8)12-6/h3-5,8-11H,1-2,7H2/t3-,4-,5+,6?/m1/s1

InChI Key

BCFSSHCZTMDDSA-VRPWFDPXSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H](C(O1)(CN)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(CN)O)O)O)O

Origin of Product

United States

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